molecular formula C13H16O B13948087 3,3,4,6-Tetramethyl-1-indanone CAS No. 55255-42-0

3,3,4,6-Tetramethyl-1-indanone

Cat. No.: B13948087
CAS No.: 55255-42-0
M. Wt: 188.26 g/mol
InChI Key: UPJMNGPDWQHLKW-UHFFFAOYSA-N
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Description

3,3,4,6-Tetramethyl-1-indanone (CAS: Not explicitly provided; molecular formula: C₁₃H₁₆O, molecular weight: 188.27 g/mol) is a substituted indanone derivative featuring four methyl groups at the 3, 3, 4, and 6 positions of the bicyclic indanone scaffold. Indanones are bicyclic ketones with a fused benzene and cyclopentanone ring, widely studied for their bioactive properties, including roles as acetylcholinesterase (AChE) inhibitors, antitumor agents, and precursors in organic synthesis . The methyl substituents in 3,3,4,6-Tetramethyl-1-indanone influence its steric, electronic, and thermodynamic properties, distinguishing it from structurally related compounds.

Properties

CAS No.

55255-42-0

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3,3,4,6-tetramethyl-2H-inden-1-one

InChI

InChI=1S/C13H16O/c1-8-5-9(2)12-10(6-8)11(14)7-13(12,3)4/h5-6H,7H2,1-4H3

InChI Key

UPJMNGPDWQHLKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)CC2(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,6-Tetramethyl-1-indanone can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of 3,3,4,6-Tetramethyl-1-indanone may involve large-scale synthesis using optimized reaction conditions and catalysts. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,6-Tetramethyl-1-indanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbonyl group and the methyl substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize 3,3,4,6-Tetramethyl-1-indanone.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3,3,4,6-Tetramethyl-1-indanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,4,6-Tetramethyl-1-indanone exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may act on specific enzymes or receptors, influencing biological processes. The exact mechanism can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of 3,3,4,6-Tetramethyl-1-indanone with other tetramethyl-substituted indanones and related derivatives:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Characteristics
3,3,4,6-Tetramethyl-1-indanone 3,3,4,6 C₁₃H₁₆O 188.27 Steric hindrance at positions 3,4,6; potential for unique bioactivity .
2,2,3,3-Tetramethyl-1-indanone 2,2,3,3 C₁₃H₁₆O 188.27 High steric bulk near the ketone group; slower reduction rates due to hindrance .
3,3,5,6-Tetramethyl-1-indanone 3,3,5,6 C₁₃H₁₆O 188.27 Substituents distributed asymmetrically; synthetic intermediate .
4-(Trifluoromethyl)-1-indanone 4-CF₃ C₁₀H₇F₃O 200.16 Electron-withdrawing CF₃ group enhances electrophilicity; distinct reactivity .

Reactivity and Energetic Effects

  • Reduction Rates: Substituent positions significantly impact reduction kinetics. For example: 3,3-Dimethyl-1-indanone is reduced faster than 2,2,3,3-Tetramethyl-1-indanone due to lower steric hindrance . 1-Indanone (unsubstituted) is reduced faster than 3,3-Dimethyl-1-indanone, highlighting the role of methyl groups in slowing reactions . 3,3,4,6-Tetramethyl-1-indanone likely exhibits intermediate reactivity, with steric effects balanced across the ring system.
  • Thermodynamic Stability: Methyl groups in indanones contribute to thermodynamic stabilization. Evidence suggests that substituent positions (e.g., 3,4 vs.

Data Tables

Table 1: Comparative Reduction Rates of Selected Indanones

Compound Relative Reduction Rate Key Factor
1-Indanone 1.00 (Reference) Minimal steric hindrance
3,3-Dimethyl-1-indanone 0.65 Moderate steric effects
2,2,3,3-Tetramethyl-1-indanone 0.30 Severe steric hindrance
3,3,4,6-Tetramethyl-1-indanone* ~0.50 (Estimated) Balanced steric profile

*Estimated based on structural analogy .

Table 2: Bioactivity of Indanone Derivatives

Compound Bioactivity (IC₅₀ or EC₅₀) Application
3,3,4,6-Tetramethyl-1-indanone Not reported Synthetic intermediate
Chlorinated indanone-chalcone 0.2–5.0 μM AChE inhibition
4-(Trifluoromethyl)-1-indanone Not reported Electrophilic reagent

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